



Application Notes: PF-00356231 Hydrochloride for In Vivo Cancer Metastasis Studies

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Compound of Interest		
Compound Name:	PF-00356231 hydrochloride	
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Introduction

Focal Adhesion Kinase (FAK) is a non-receptor cytoplasmic protein tyrosine kinase that plays a pivotal role in signal transduction from integrins and growth factor receptors.[1][2] Its overexpression and activation are linked to the invasive and metastatic properties of various cancers.[2][3] FAK-mediated signaling is crucial for regulating cell migration, proliferation, survival, and angiogenesis—processes exploited by cancer cells during malignant progression. [1][4] Consequently, FAK has emerged as an attractive target for cancer therapy.[1][4]

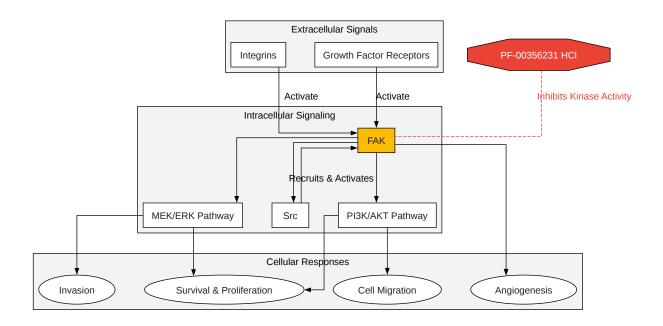
PF-00356231 hydrochloride, also known as PF-573,228, is a potent and selective small molecule inhibitor of FAK.[3] It functions as an ATP-competitive inhibitor, blocking the catalytic activity of FAK by interacting with the ATP binding pocket.[3] By inhibiting FAK, PF-00356231 disrupts downstream signaling pathways, such as PI3K/AKT and MEK/ERK, leading to decreased cancer cell migration, invasion, and adhesion, and has been shown to slow metastatic tumor growth in vivo.[2][3] These application notes provide an overview of its mechanism, relevant quantitative data from preclinical studies of FAK inhibitors, and detailed protocols for its use in in vivo cancer metastasis models.

Mechanism of Action and Signaling Pathway

FAK is a central node in the signaling cascade that promotes cell motility and invasion. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at the Tyrosine-397 (Y397) residue.[1][2] This creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex then phosphorylates other



substrates, activating key downstream pathways like PI3K/AKT and MEK/ERK, which ultimately drive the cellular processes required for metastasis.[2] PF-00356231 directly inhibits the kinase activity of FAK, preventing these downstream signaling events.[3]



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Caption: FAK signaling pathway and inhibition by PF-00356231.

Data Presentation: FAK Inhibitors in In Vivo Cancer Models







The following tables summarize quantitative data from preclinical studies using various FAK inhibitors to assess their impact on tumor growth and metastasis.

Table 1: In Vivo Efficacy of FAK Inhibitors on Primary Tumor Growth



FAK Inhibitor	Cancer Model	Mouse Strain	Dose & Schedule	Administr ation Route	Key Findings	Referenc e
PF-562271	Human Osteosarco ma Xenograft	Nude Mice	50 mg/kg, Once Daily	Oral Gavage	Dramaticall y reduced tumor volume, weight, and angiogene sis.	[2]
BI 853520	MMTV- PyMT Transgenic	C57BL/6	50 mg/kg, Once Daily	Oral Gavage	Significant reduction in primary tumor growth due to antiproliferative activity.	[4]
VS-4718	Triple- Negative Breast Cancer Xenograft	NOD/SCID	Not specified	Oral	Inhibits tumor growth and prevents chemother apy- induced enrichment of cancer stem cells.	[5]
Y15	Pancreatic Cancer Xenograft	Nude Mice	5 mg/kg, Daily	Intraperiton eal	Caused tumor regression and had synergistic effects with	[1]



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Table 2: In Vivo Efficacy of FAK Inhibitors on Metastasis



FAK Inhibitor	Cancer Model	Metastasis Model Type	Dose & Schedule	Key Findings on Metastasis	Reference
PF-573,228	MYCN- amplified Neuroblasto ma	Hepatic Metastasis (Splenic Injection)	Not specified	Resulted in decreased growth of hepatic neuroblastom a metastases.	[3]
PF-562271	Human Osteosarcom a	Spontaneous (Primary Xenograft)	50 mg/kg, Once Daily	High p-FAK expression associated with lung metastasis; inhibition is a promising approach.	[2]
VS-4718	Breast Cancer	Not specified	Not specified	Inhibits metastasis in breast cancer models.	[5]
BI 853520	4T1 Murine Breast Cancer	Spontaneous & Experimental	50 mg/kg, Once Daily	Did not significantly affect the number of lung metastases in the 4T1 model.	[4]

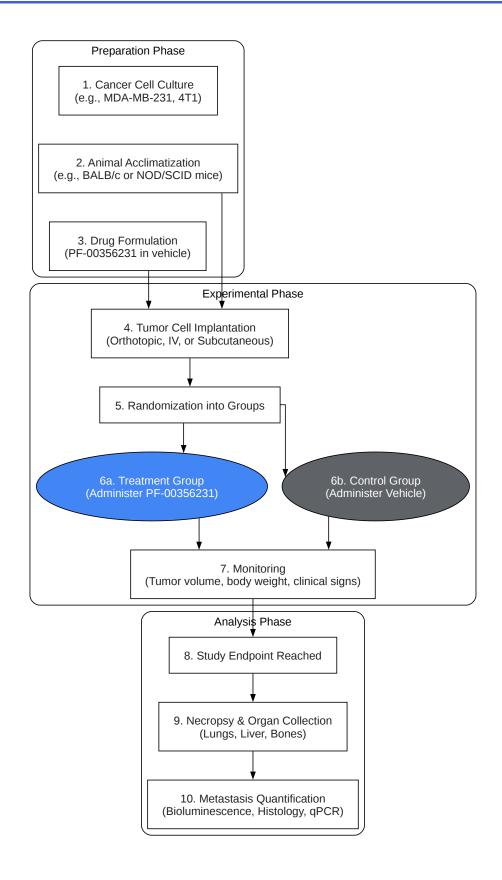
Experimental Protocols



Protocol 1: General Workflow for In Vivo Metastasis Study

This protocol outlines the typical workflow for evaluating the efficacy of PF-00356231 on cancer metastasis in a murine model.





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Caption: General experimental workflow for in vivo metastasis studies.



Protocol 2: Preparation and Administration of PF-00356231

This protocol provides a general method for preparing PF-00356231 for oral administration to mice, adapted from standard procedures for similar small molecule inhibitors.[6]

Materials:

- PF-00356231 hydrochloride powder
- Vehicle: 0.5% (w/v) Methylcellulose in sterile water
- Sterile microcentrifuge tubes or vials
- · Vortex mixer and/or sonicator
- Animal scale
- Oral gavage needles (20-22 gauge, ball-tipped)
- 1 mL syringes

Procedure:

- Dose Calculation: Determine the required dose in mg/kg (e.g., 50 mg/kg). Calculate the total amount of PF-00356231 needed for the entire study cohort and treatment duration.
- Vehicle Preparation: Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring. Gentle heating may be required to fully dissolve it. Allow the solution to cool to room temperature.
- Drug Suspension:
 - Accurately weigh the required amount of PF-00356231 powder.
 - Suspend the powder in the prepared vehicle to the desired final concentration. For example, for a 50 mg/kg dose in a 20g mouse with a 100 μL gavage volume, the required concentration is 10 mg/mL (50 mg/kg * 0.02 kg / 0.1 mL).

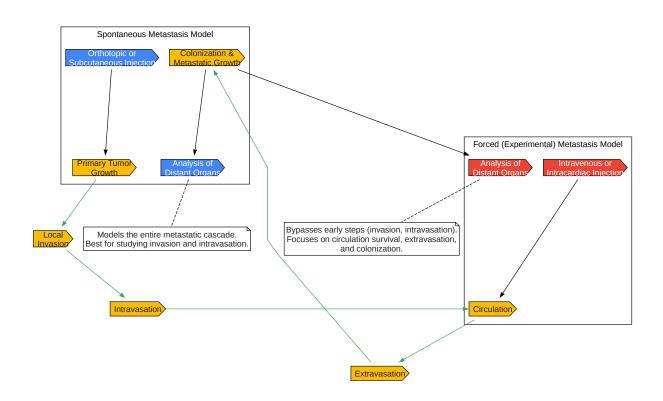


- Vortex the suspension vigorously for 1-2 minutes to ensure it is homogenous. Sonication can be used to create a finer, more stable suspension.
- CRITICAL: Prepare the formulation fresh daily before administration to ensure stability and dosing consistency. Keep the suspension stirring or vortex immediately before drawing each dose.
- Administration (Oral Gavage):
 - Weigh each mouse daily before dosing to calculate the precise volume of the drug suspension to be administered.
 - Gently restrain the mouse.
 - Draw the calculated volume of the PF-00356231 suspension into the syringe fitted with a gavage needle.
 - Carefully insert the gavage needle into the mouse's esophagus and deliver the suspension directly into the stomach in a smooth, single motion.
 - Monitor the animal for a few minutes post-administration to ensure no adverse reactions occur.

Protocol 3: In Vivo Metastasis Model Selection

The choice of in vivo model is critical and depends on the specific aspect of metastasis being studied.





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Caption: Comparison of spontaneous and forced in vivo metastasis models.

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A. Spontaneous Metastasis Model (e.g., Orthotopic Implantation) This model recapitulates the entire metastatic process and is ideal for studying the effects of PF-00356231 on early-stage events like local invasion and intravasation.[7][8][9]

- Cell Preparation: Harvest cancer cells (e.g., 4T1 for BALB/c mice) during the exponential growth phase. Wash with sterile PBS and resuspend in PBS or Matrigel at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL. Keep on ice.
- Implantation: Anesthetize the mouse. Inject 50-100 μL of the cell suspension into the mammary fat pad.
- Treatment: Begin administration of PF-00356231 (as per Protocol 2) when tumors become palpable or reach a predetermined size (e.g., 100 mm³).
- Tumor Resection (Optional): To focus on the growth of established micrometastases, the primary tumor can be surgically resected once it reaches a specific size (e.g., 400-500 mm³). [7] Continue treatment post-resection.
- Endpoint Analysis: At the study endpoint (defined by tumor burden or time), euthanize the mice and harvest lungs, liver, and other organs to quantify metastatic burden by histology (counting nodules) or bioluminescence imaging.[7][8]
- B. Forced/Experimental Metastasis Model (e.g., Tail Vein Injection) This model bypasses the initial steps of metastasis and is used to study the effects of PF-00356231 on cell survival in circulation, extravasation, and colonization in a target organ, typically the lungs.[10][11]
- Cell Preparation: Prepare a single-cell suspension as described above, ensuring no clumps are present. Resuspend cells in sterile PBS at a concentration of 1-5 x 10⁶ cells/mL.[10]
- Injection: Load 100-200 μL of the cell suspension into a 1 mL syringe with a 27-30 gauge needle. Warm the mouse's tail to dilate the veins. Inject the cells slowly into one of the lateral tail veins.
- Treatment: Administer PF-00356231 according to the desired schedule. Treatment can begin pre-injection, simultaneously, or post-injection to study prophylactic versus therapeutic effects.



• Endpoint Analysis: Euthanize mice after a predetermined period (e.g., 14-21 days).[10] Harvest the lungs and fix them. Count the metastatic nodules on the lung surface or perform histological analysis for quantification.

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